

# Crystal Structure Analysis of 2-piperazin-1-yl nicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Piperazin-1-yl nicotinic acid

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## Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of **2-piperazin-1-yl nicotinic acid**, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document extrapolates from the analysis of closely related nicotinic acid and piperazine derivatives to propose a robust methodology for its synthesis, characterization, and structural elucidation. This guide details experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it presents potential biological activities and associated signaling pathways based on the known pharmacology of similar molecular scaffolds. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

## Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are vital in various biological processes and serve as precursors for important coenzymes.<sup>[1]</sup> The incorporation of a piperazine moiety, a common pharmacophore in drug discovery, into the nicotinic acid scaffold is a promising strategy for developing novel therapeutic agents. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.<sup>[2][3]</sup> The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount for

understanding its physicochemical properties, guiding drug design, and establishing structure-activity relationships (SAR).

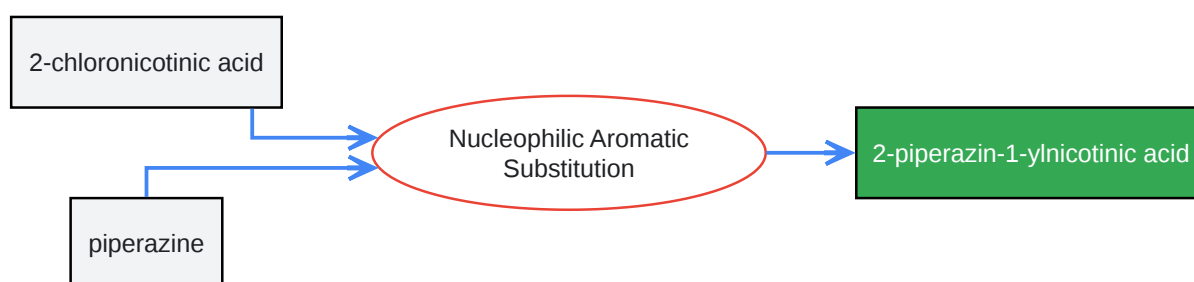
This guide outlines the necessary steps to perform a complete crystal structure analysis of **2-piperazin-1-ylnicotinic acid**, from synthesis to final structural determination.

## Synthesis and Crystallization

The synthesis of **2-piperazin-1-ylnicotinic acid** can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

### Proposed Synthetic Pathway

A common method for the synthesis of similar compounds involves the reaction of a halo-substituted nicotinic acid with piperazine.<sup>[4]</sup>



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Caption: Proposed synthetic pathway for **2-piperazin-1-ylnicotinic acid**.

### Experimental Protocol: Synthesis

- **Reaction Setup:** In a round-bottom flask, dissolve 2-chloronicotinic acid in a suitable solvent such as dimethylformamide (DMF).
- **Addition of Reagents:** Add an excess of piperazine to the solution. The excess piperazine acts as both a reactant and a base to neutralize the HCl formed during the reaction.
- **Reaction Conditions:** Heat the reaction mixture under reflux for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).<sup>[5]</sup>

- **Work-up:** After completion, cool the reaction mixture and pour it into cold water. The product may precipitate out of the solution.
- **Purification:** Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.[5]

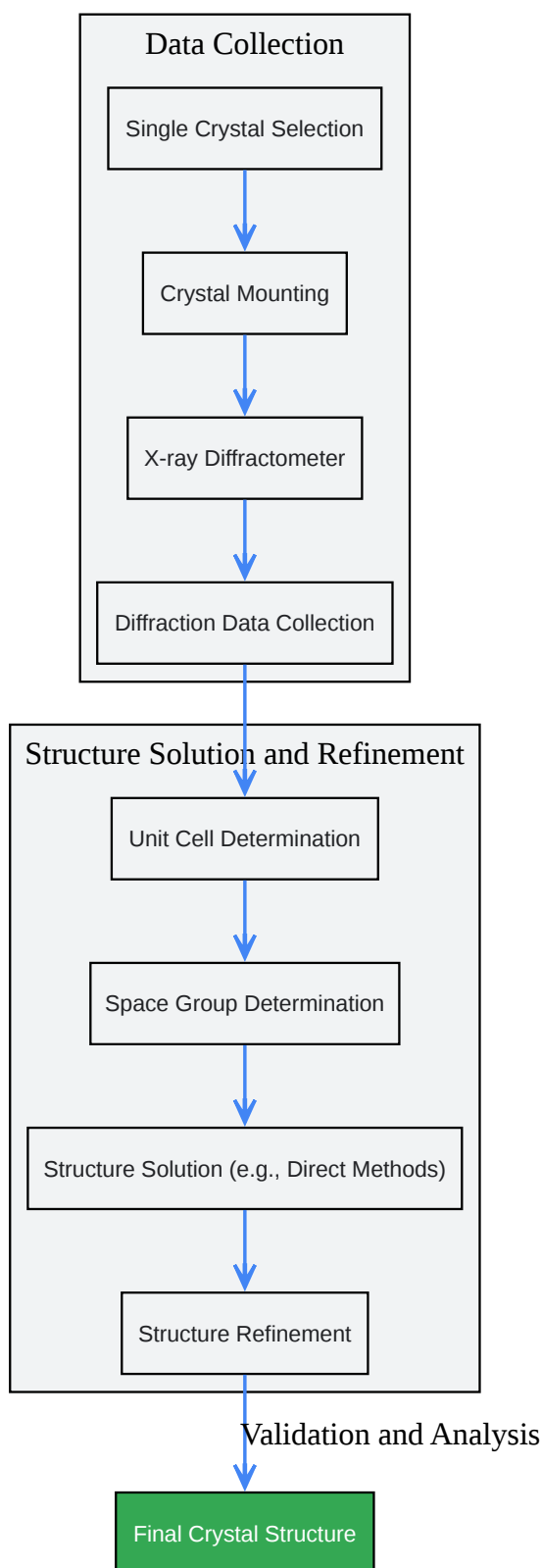
## Experimental Protocol: Crystallization

Slow evaporation of a saturated solution of the purified compound is a common and effective method for growing high-quality single crystals.

- **Solvent Selection:** Test the solubility of the purified compound in various solvents to find one in which it is moderately soluble.
- **Solution Preparation:** Prepare a saturated solution of the compound in the chosen solvent by gentle heating.
- **Crystal Growth:** Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to room temperature. Cover the container with a perforated lid to allow for slow evaporation of the solvent.
- **Crystal Harvesting:** Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

## Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.



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Caption: Workflow for single-crystal X-ray diffraction analysis.

## Experimental Protocol: X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.[\[5\]](#)[\[6\]](#)
- **Data Processing:** The collected data is processed to determine the unit cell dimensions and space group.[\[7\]](#)
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.[\[6\]](#)

## Expected Crystallographic Data

Based on the crystal structures of similar piperazine and nicotinic acid derivatives, the following crystallographic parameters can be anticipated.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Expected Value/System
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 <sub>1</sub> /c, C2/c, or Pbca
a (Å)	10 - 15
b (Å)	5 - 10
c (Å)	15 - 25
$\beta$ (°)	90 - 110 (for monoclinic)
V (Å <sup>3</sup> )	1000 - 2000
Z	4
Hydrogen Bonding	Intermolecular N-H...O and O-H...N interactions expected

Note: These are predicted values based on related structures and the actual values will need to be determined experimentally.

## Spectroscopic and Analytical Characterization

In addition to X-ray crystallography, a combination of spectroscopic techniques is essential for the complete characterization of **2-piperazin-1-yl**nicotinic acid.

### Analytical Data Summary

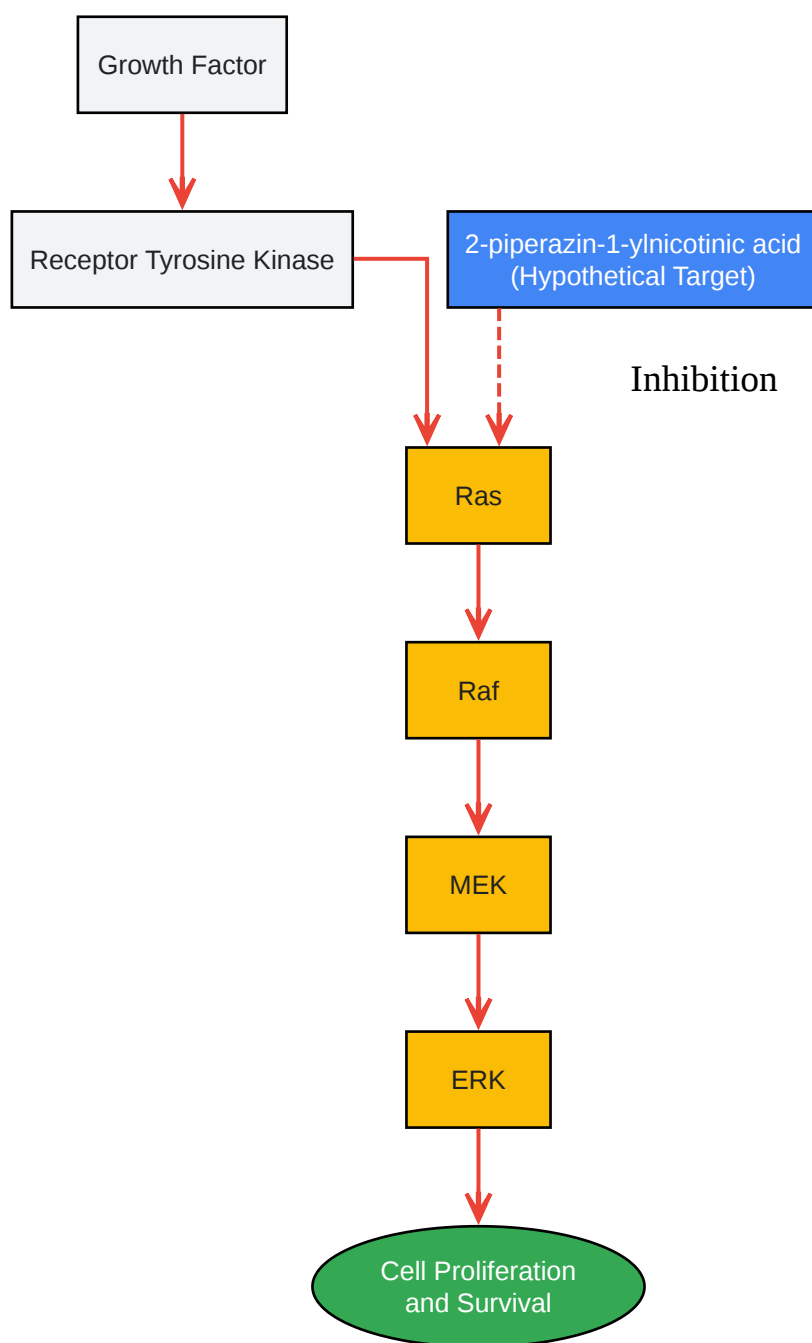
Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the protons of the nicotinic acid ring, the piperazine ring, and the carboxylic acid proton. Chemical shifts and coupling constants will confirm the connectivity. <a href="#">[11]</a>
$^{13}\text{C}$ NMR	Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic and piperazine rings. <a href="#">[11]</a>
FT-IR ( $\text{cm}^{-1}$ )	Characteristic absorption bands for O-H (broad, $\sim 3000\text{ cm}^{-1}$ ), N-H ( $\sim 3300\text{ cm}^{-1}$ ), C=O ( $\sim 1700\text{ cm}^{-1}$ ), and C=C/C=N ( $\sim 1600\text{-}1400\text{ cm}^{-1}$ ) stretching vibrations. <a href="#">[11]</a>
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ). <a href="#">[11]</a> Fragmentation patterns can provide further structural information.
Elemental Analysis	The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula $\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_2$ . <a href="#">[11]</a>

## Potential Biological Activity and Signaling Pathways

Derivatives of nicotinic acid and piperazine have been reported to possess a variety of biological activities.[4][12][13][14] It is plausible that **2-piperazin-1-yl nicotinic acid** could exhibit similar properties, potentially acting as an antimicrobial or anticancer agent.

## Postulated Signaling Pathway: Anticancer Activity

Some piperazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Ras-Raf-MEK-ERK pathway.[3]



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Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway.

## Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of **2-piperazin-1-yl**nicotinic acid. By following the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive crystal structure. This structural information, in conjunction with spectroscopic data and biological evaluation, will be invaluable for understanding the properties of this compound and for the rational design of new therapeutic agents.

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- To cite this document: BenchChem. [Crystal Structure Analysis of 2-piperazin-1-yl nicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303619#crystal-structure-analysis-of-2-piperazin-1-yl-nicotinic-acid>]

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